molecular formula C20H25NO B12727825 Glemanserin, (S)- CAS No. 132553-88-9

Glemanserin, (S)-

Cat. No.: B12727825
CAS No.: 132553-88-9
M. Wt: 295.4 g/mol
InChI Key: AXNGJCOYCMDPQG-HXUWFJFHSA-N
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Preparation Methods

The synthesis of Glemanserin involves several steps. The key synthetic route includes the formation of the piperidine ring and the attachment of the phenylethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Glemanserin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glemanserin has been used in various scientific research applications, including:

Comparison with Similar Compounds

Glemanserin is unique in its high selectivity for the 5-HT2A receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.

Properties

CAS No.

132553-88-9

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(S)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1

InChI Key

AXNGJCOYCMDPQG-HXUWFJFHSA-N

Isomeric SMILES

C1CN(CCC1[C@@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3

Origin of Product

United States

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